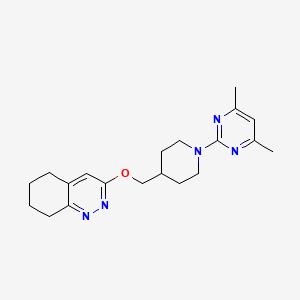
3-((1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a useful research compound. Its molecular formula is C20H27N5O and its molecular weight is 353.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-((1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline has garnered attention due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H27F3N6O, and it possesses a complex structure that integrates a tetrahydrocinnoline moiety with a piperidine and pyrimidine component. This structural diversity is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Cholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease. The structure allows for effective binding to the active sites of these enzymes, leading to increased acetylcholine levels in synaptic clefts .
- Antiproliferative Effects : Research indicates that tetrahydrocinnoline derivatives exhibit antiproliferative activity against several cancer cell lines. The compound's ability to induce apoptosis in human T-lymphocyte cells and cervical carcinoma cells has been documented, suggesting potential use as an anticancer agent .
Efficacy in Cell Lines
A study evaluated the antiproliferative effects of various derivatives on different cancer cell lines. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | HeLa | 0.039 |
| 5a | HT-29 | 0.027 |
| 2b | A2780 | 0.019 |
Table 1: Antiproliferative activity of selected compounds against cancer cell lines.
Study on Cholinesterase Inhibition
In a comparative study, compounds structurally related to the target compound were assessed for their cholinesterase inhibitory activity. The findings demonstrated that modifications at specific positions significantly enhanced enzyme binding affinity and selectivity, thereby improving therapeutic potential against Alzheimer's disease .
Anticancer Activity Assessment
In another investigation focused on the antiproliferative properties, the compound was tested against a panel of cancer cell lines including colorectal adenocarcinoma (HT-29) and ovarian carcinoma (A2780). The results indicated notable cytotoxicity with IC50 values lower than those observed for conventional chemotherapeutics .
Propiedades
IUPAC Name |
3-[[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-14-11-15(2)22-20(21-14)25-9-7-16(8-10-25)13-26-19-12-17-5-3-4-6-18(17)23-24-19/h11-12,16H,3-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKPJECVLQLFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)COC3=NN=C4CCCCC4=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













